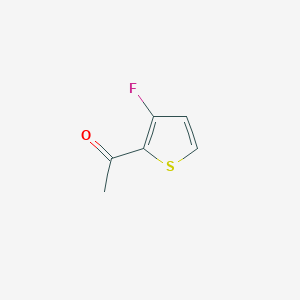
1-(3-Fluorothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorothiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a fluorine atom attached to the thiophene ring, making it a fluorinated derivative of thiophene. The molecular formula of this compound is C6H5FOS, and it has a molecular weight of approximately 144.17 g/mol .
Méthodes De Préparation
The synthesis of 1-(3-Fluorothiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-Fluorothiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1-(3-Fluorothiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorothiophen-2-yl)ethanone is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammatory processes, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(3-Fluorothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Fluorothiophen-2-yl)ethanone: This compound has a fluorine atom at the 5-position of the thiophene ring, which may result in different chemical reactivity and biological activity.
1-(2-Fluorothiophen-3-yl)ethanone: The fluorine atom is positioned differently on the thiophene ring, potentially leading to variations in its chemical and biological properties.
1-(3-Methylthiophen-2-yl)ethanone: This compound has a methyl group instead of a fluorine atom, which can significantly alter its reactivity and applications.
Propriétés
Formule moléculaire |
C6H5FOS |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-(3-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
Clé InChI |
NAQVPTWTYATQNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CS1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















